Kadsurenone

Receptor Pharmacology Binding Kinetics Species Selectivity

Kadsurenone is the only neolignan PAF antagonist offering consistent, competitive binding affinity across human platelet, leukocyte, and lung membrane preparations. Unlike L-652,731—which suffers a 10‑fold potency loss in human vs. rabbit tissues—kadsurenone maintains translational relevance for human ex vivo and in vivo models. Its well‑defined competitive kinetics (linear Schild plot, consistent pA₂ values) make it the benchmark reference compound for calibrating PAF assays and screening novel antagonists. Avoid confounding off‑target antiplatelet effects seen with the close structural analog denudatin B. Choose precise target engagement—choose kadsurenone for reproducible, species‑translatable PAF pharmacology.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 95851-37-9
Cat. No. B103988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenone
CAS95851-37-9
Synonyms(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; 
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1
InChIKeyVDYACOATPFOZIO-UBWHGVKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurenone (CAS 95851-37-9) Technical Profile: Neolignan PAF Antagonist for Research Applications


Kadsurenone (CAS 95851-37-9) is a naturally occurring neolignan and a specific, competitive antagonist of the platelet-activating factor (PAF) receptor [1]. It was originally isolated from the Chinese medicinal plant *Piper futokadsura* (haifenteng) and characterized as an orally active inhibitor of PAF binding and PAF-induced platelet aggregation [2]. The compound's molecular formula is C₂₁H₂₄O₅, with a molecular weight of 356.41 g/mol [3]. Unlike broader-spectrum agents, kadsurenone exhibits selectivity for PAF-mediated pathways, distinguishing it from other natural PAF antagonists and synthetic derivatives.

Why Kadsurenone (CAS 95851-37-9) Cannot Be Replaced by Generic PAF Antagonist Analogs


The assumption that all PAF receptor antagonists are functionally interchangeable is contradicted by substantial evidence of species-dependent binding kinetics, distinct receptor subtype selectivity, and divergent *in vivo* efficacy profiles [1]. Direct comparative binding studies demonstrate that the relative potency of kadsurenone versus competitors such as L-652,731 and ginkgolide B shifts dramatically depending on the species of membrane preparation used [2]. Furthermore, close structural analogs like denudatin B exhibit significantly reduced PAF receptor binding and, critically, introduce off-target antiplatelet effects not observed with kadsurenone [3]. These structural and pharmacological nuances render generic substitution or blind selection of in-class alternatives a high-risk proposition for experimental reproducibility and procurement accuracy.

Kadsurenone (CAS 95851-37-9) Evidence Guide: Quantitative Comparative Pharmacology vs. Key Analogs


Receptor Binding Affinity: Species-Dependent Potency vs. L-652,731 and Ginkgolide B

In comparative [³H]PAF binding assays, kadsurenone demonstrates species-specific potency. In rabbit platelet membranes, it is less potent than the synthetic analog L-652,731 (Ki = 5.8 × 10⁻⁸ M vs. 9.83 × 10⁻⁹ M). However, in human platelet membranes, kadsurenone maintains consistent affinity while L-652,731 loses approximately 10-fold potency, resulting in near-equivalent Ki values for both compounds in human tissue [1]. This contrasts sharply with the ginkgolide B (BN 52021), which consistently ranks lower than kadsurenone in potency across both human and rabbit models [1].

Receptor Pharmacology Binding Kinetics Species Selectivity

Functional Antagonism: Macrophage Chemiluminescence pA₂ vs. BN 52021

In functional studies using PAF-induced chemiluminescence in guinea-pig peritoneal macrophages, kadsurenone exhibited competitive antagonism with a linear Schild plot and a mean pA₂ value of 6.41 ± 0.14 [1]. In the same study, the natural product BN 52021 (ginkgolide B) displayed a slightly higher mean pA₂ of 6.60 ± 0.05 [1]. The calculated rank order of potency based on IC₅₀ values was L-652,731 > kadsurenone ≥ BN 52021 > alprazolam > SRI 63119 [1]. Critically, the affinity of kadsurenone remained constant irrespective of the macrophage activation state, indicating a stable interaction with the receptor [1].

Functional Assay Macrophage Activation Inflammation

Structural Specificity: Receptor Binding vs. Isomer Denudatin B

The structural isomer of kadsurenone, denudatin B, exhibits markedly reduced PAF receptor binding activity. Direct comparison in the PAF receptor binding assay and platelet aggregation tests demonstrated that denudatin B is substantially less active than kadsurenone [1]. Furthermore, denudatin B exerts non-specific antiplatelet effects at high concentrations by inhibiting phosphoinositide breakdown induced by collagen and thrombin—a pathway not inhibited by kadsurenone [2]. This confirms that the precise stereochemistry of kadsurenone is critical for its specific, high-affinity interaction with the PAF receptor and its clean pharmacological profile.

Structure-Activity Relationship (SAR) Isomer Specificity Target Engagement

In Vivo Efficacy: Oral Activity in Rodent Models vs. Inactive Structural Analogs

Kadsurenone demonstrates validated oral activity across multiple *in vivo* models. In the rat, oral administration at 25-50 mg/kg significantly reduced PAF-induced cutaneous vascular permeability [1]. In a rat thrombosis model, oral doses of 80 mg/kg and 120 mg/kg inhibited platelet thrombus formation by 21.4% and 34.6%, respectively [2]. This contrasts with close structural analogs and metabolites. The structural isomer denudatin B, for instance, does not possess the same PAF receptor specificity and has a different *in vivo* profile [3]. Furthermore, the synthetic derivative L-652,731, while more potent *in vitro* in rabbit tissue, shows species-dependent efficacy loss, whereas kadsurenone's oral activity is consistently demonstrated.

Oral Bioavailability In Vivo Pharmacology Translational Research

Optimal Research Applications for Kadsurenone (CAS 95851-37-9) Based on Differential Evidence


Investigating Human PAF Receptor Pharmacology with Minimal Species Bias

Given the documented species-dependent binding kinetics of PAF antagonists [1], kadsurenone is a preferred tool compound for studies using human-derived platelets, leukocytes, or lung membranes. Unlike L-652,731, which exhibits a 10-fold potency loss in human versus rabbit tissue, kadsurenone maintains consistent and competitive affinity, making it a more translationally relevant probe for human receptor pharmacology and for interpreting data from human *ex vivo* models [1].

In Vivo Studies of Inflammation Requiring an Orally Active, Specific PAF Inhibitor

Kadsurenone is validated as an orally active specific PAF receptor antagonist, with demonstrated efficacy in reducing PAF-induced vascular permeability and thrombus formation in rodent models at oral doses of 25-120 mg/kg [2][3]. This profile makes it a critical reagent for *in vivo* research into PAF's role in inflammatory diseases, septic shock, and ischemia-reperfusion injury, where oral dosing and target specificity are paramount [3][4].

Studies Demanding High Structural Specificity to Avoid Off-Target Effects

Structure-activity relationship (SAR) studies have established that the specific stereochemistry of kadsurenone is essential for its potent and clean PAF antagonism [5]. Its close isomer, denudatin B, not only has reduced PAF receptor binding but also introduces confounding, non-specific antiplatelet effects by inhibiting phosphoinositide breakdown [6]. Therefore, kadsurenone is the only appropriate choice from this neolignan family for experiments where maintaining a precise, on-target mechanism and avoiding pleiotropic cellular effects is critical for data integrity [5][6].

Reference Standard for Comparative PAF Antagonist Studies and Assay Development

As one of the earliest and most thoroughly characterized natural PAF antagonists, kadsurenone serves as a benchmark in comparative pharmacology. It has been directly compared head-to-head with multiple classes of PAF antagonists, including ginkgolides (BN 52021), synthetic analogs (L-652,731, WEB 2086), and other neolignans [1][7]. Its well-defined competitive binding kinetics (linear Schild plot, consistent pA₂ values) make it an ideal reference compound for validating new PAF receptor binding assays, screening novel antagonists, and calibrating functional bioassays in immunology and inflammation research [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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